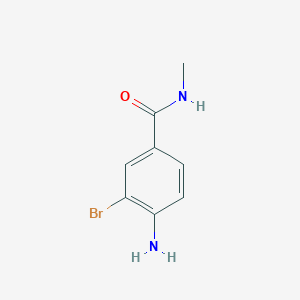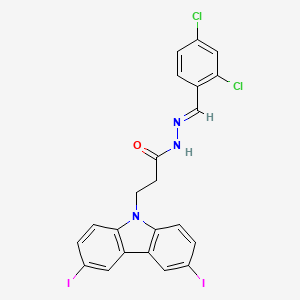
2-Ethoxy-benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-benzaldehyde oxime is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzaldehyde oxime, where an ethoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-benzaldehyde oxime can be synthesized through the reaction of 2-ethoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation in dry media. This method involves the reaction of hydroxylamine hydrochloride with 2-ethoxy-benzaldehyde in the presence of silica gel as a catalyst. The use of microwave irradiation significantly reduces reaction time and improves yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.
Reduction: Reduction of the oxime can lead to the formation of amines.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as N-chlorosuccinimide in dimethylformamide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of the oxime to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-Ethoxy-benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Benzaldehyde oxime: The parent compound, which lacks the ethoxy group.
2-Hydroxy-benzaldehyde oxime: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Ethoxy-benzaldehyde oxime: The ethoxy group is at the para position instead of the ortho position.
Uniqueness: 2-Ethoxy-benzaldehyde oxime is unique due to the presence of the ethoxy group at the ortho position, which can influence its reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(NZ)-N-[(2-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3/b10-7- |
InChI Key |
WZRKOXBTHOWETA-YFHOEESVSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N\O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

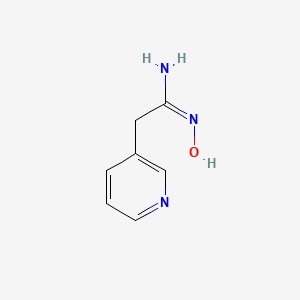
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)
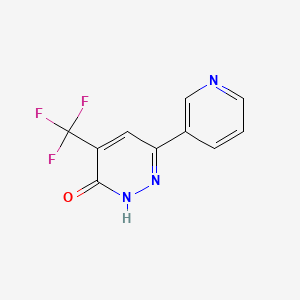


![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
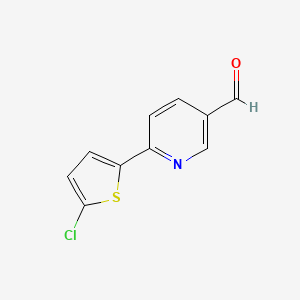
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)
![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
